N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)propanamide
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Overview
Description
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-hydrazinocarbonylphenylpropanamide. The reaction is carried out in an ethanol solvent with a catalytic amount of base, such as sodium hydroxide, to facilitate the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product by minimizing side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes involved in fatty acid biosynthesis.
Medicine: Explored for its potential antibacterial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound may also interact with other molecular targets, such as DNA or proteins, to exert its biological effects.
Comparison with Similar Compounds
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
N-(4-{N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE: This compound has methoxy groups instead of hydroxyl groups, which may affect its reactivity and biological activity.
N-(4-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE: The presence of chlorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to different biological effects.
N-(4-{N’-[(E)-(2,4-DIHYDROXYBENZYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE: This compound has a benzylidene group instead of a phenyl group, which may influence its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C17H17N3O4/c1-2-16(23)19-13-6-3-11(4-7-13)17(24)20-18-10-12-5-8-14(21)9-15(12)22/h3-10,21-22H,2H2,1H3,(H,19,23)(H,20,24)/b18-10+ |
InChI Key |
DEJDJRXXVGOUBD-VCHYOVAHSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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